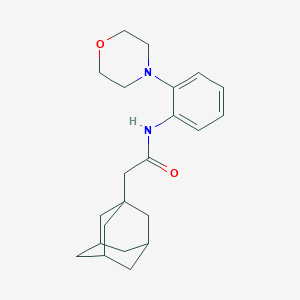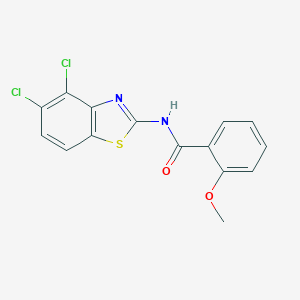![molecular formula C20H24N2O2 B244558 N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA belongs to the class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities.
科学的研究の応用
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
作用機序
The exact mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to reduce seizures in animal models of epilepsy. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its relatively low toxicity profile, which makes it suitable for use in animal studies. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is readily synthesized and can be obtained in high yields and purity. However, one of the limitations of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. One area of interest is the development of more potent and selective analogs of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide and to better understand its biochemical and physiological effects.
合成法
The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to form 2-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with 2-phenoxyacetic acid in the presence of a base to form N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been optimized to achieve high yields and purity.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)19-10-6-5-9-18(19)21-20(23)15-24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
InChIキー |
AFWWCQLBWKUSFY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
正規SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)


![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
![N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
![N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244498.png)